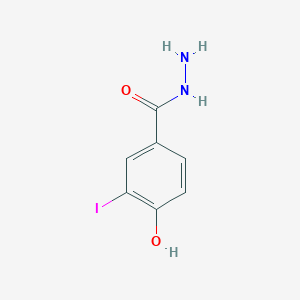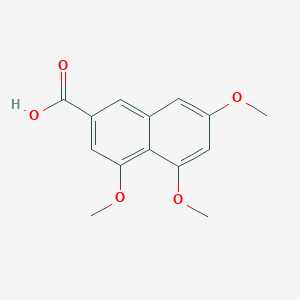
4-Iodo-1-(2-methoxyphenyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-1-(2-methoxyphenyl)pyrazole is an organic compound belonging to the class of aryl iodides It features a pyrazole ring substituted with an iodine atom at the 4-position and a methoxyphenyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(2-methoxyphenyl)pyrazole typically involves the iodination of a pyrazole precursor. One common method is the iodination of pyrazole using ammonium cerium (IV) nitrate and iodine in acetonitrile . Another approach involves the use of a platinum anode in aqueous solutions for the electrosynthesis of 4-iodopyrazole derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-1-(2-methoxyphenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cyclization Reactions: The pyrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aryl or alkyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Iodo-1-(2-methoxyphenyl)pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes such as alcohol dehydrogenase and mycocyclosin synthase . These interactions can lead to the inhibition of enzyme activity, affecting various biochemical pathways. The compound’s structure allows it to form stable complexes with these enzymes, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
4-Iodopyrazole: A simpler analog without the methoxyphenyl group.
1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
Uniqueness: 4-Iodo-1-(2-methoxyphenyl)pyrazole is unique due to the presence of both the iodine atom and the methoxyphenyl group, which confer distinct chemical properties. These substituents influence the compound’s reactivity and its ability to interact with biological targets, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C10H9IN2O |
|---|---|
Molekulargewicht |
300.10 g/mol |
IUPAC-Name |
4-iodo-1-(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C10H9IN2O/c1-14-10-5-3-2-4-9(10)13-7-8(11)6-12-13/h2-7H,1H3 |
InChI-Schlüssel |
XWMYNZGYNJUBLF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)
![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)


![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
![1-[4-(2-Aminopropyl)phenyl]ethanone](/img/structure/B12438069.png)








